2-(4-fluorophenyl)-5-(2-thienyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Overview
Description
2-(4-fluorophenyl)-5-(2-thienyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a useful research compound. Its molecular formula is C15H10FN3OS2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.02493246 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4-fluorophenyl)-5-(2-thienyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a member of the triazolothiazine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 299.34 g/mol. The structure includes a fluorophenyl group and a thienyl moiety attached to a triazolo-thiazine framework.
Antimicrobial Activity
Research indicates that compounds within the triazolothiazine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains. A study highlighted the effectiveness of similar compounds against metallo-β-lactamase (MBL) producing bacteria, with some exhibiting IC50 values as low as 38.36 μM against specific enzymes like VIM-2 .
Anticancer Properties
Triazolothiazines have also been investigated for their anticancer potential. A review compiled data on several derivatives demonstrating cytotoxic effects in various cancer cell lines. These compounds often work by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazolothiazines have been documented in several studies. Compounds similar to this compound have shown promise in reducing inflammation markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazole or thiazine rings can enhance potency or selectivity for particular biological targets. For example:
Case Study 1: Antibacterial Screening
In a study evaluating various triazolothiazines for antibacterial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.
Case Study 2: Anticancer Evaluation
A series of in vitro assays were conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of 15 µM and 20 µM respectively, indicating significant potential for further development as an anticancer agent.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c16-10-5-3-9(4-6-10)14-17-15-19(18-14)13(20)8-12(22-15)11-2-1-7-21-11/h1-7,12H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEIZGBKDCHFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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